N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide
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Overview
Description
N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a pentanamide chain. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The sulfonylated piperidine is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Attachment of Pentanamide Chain: Finally, the pentanamide chain is attached through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Piperidinones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide: Similar structure but with an acetamide chain instead of pentanamide.
N-(4-(morpholin-1-ylsulfonyl)phenyl)pentanamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N-[4-(piperidin-1-ylsulfonyl)phenyl]pentanamide is unique due to its specific combination of a piperidine ring, sulfonyl group, phenyl ring, and pentanamide chain, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pentanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)22(20,21)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) |
InChI Key |
RETAOPHNVWTDLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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